SerSA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N7O8S |

|---|---|

Molecular Weight |

433.40 g/mol |

IUPAC Name |

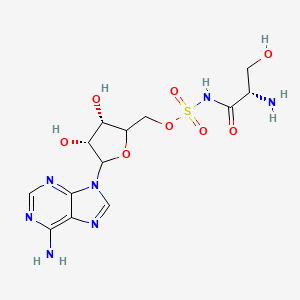

[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-hydroxypropanoyl]sulfamate |

InChI |

InChI=1S/C13H19N7O8S/c14-5(1-21)12(24)19-29(25,26)27-2-6-8(22)9(23)13(28-6)20-4-18-7-10(15)16-3-17-11(7)20/h3-6,8-9,13,21-23H,1-2,14H2,(H,19,24)(H2,15,16,17)/t5-,6?,8+,9+,13?/m0/s1 |

InChI Key |

HQXFJGONGJPTLZ-ALJOJMNUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)COS(=O)(=O)NC(=O)[C@H](CO)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CO)N)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Serine-Rich Repeat Protein A (SerSA/SraP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the Staphylococcus aureus surface protein A (SerSA), also known as Serine-rich adhesin for platelets (SraP). This compound is a pivotal virulence factor, primarily implicated in the pathogenesis of infective endocarditis. This document details the molecular interactions, cellular consequences, and regulatory networks governing this compound function, presenting quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for research and therapeutic development.

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like endocarditis. The bacterium's ability to cause disease is intrinsically linked to its arsenal of virulence factors, among which surface adhesins play a critical role in host colonization and immune evasion. This compound (SraP) is a large, glycosylated, cell wall-anchored protein belonging to the serine-rich repeat protein (SRRP) family. It functions as a key adhesin, mediating the binding of S. aureus to host cells, particularly platelets and epithelial cells. This initial attachment is a crucial step in the establishment of infections, most notably infective endocarditis. Understanding the intricate mechanism of this compound's action is paramount for the development of novel anti-staphylococcal therapies.

Molecular Structure and Functional Domains

This compound is a multidomain protein characterized by the presence of two prominent serine-rich repeat regions (SRR1 and SRR2). The protein is anchored to the bacterial cell wall via a C-terminal LPXTG motif. The key functional region for host-cell interaction is the N-terminal non-repeat binding region (BR).

The crystal structure of the this compound binding region has been elucidated, revealing a modular architecture composed of four distinct domains:

-

N-terminal Legume-lectin-like module (LLM): This domain is the primary mediator of ligand binding.

-

β-Grasp fold domain: A domain with structural similarity to immunoglobulin-binding proteins.

-

Two tandem Cadherin-like domains: These domains contribute to the overall structural integrity and projection of the LLM.

The modular arrangement of the binding region allows for the presentation of the LLM to its host cell receptor.

Mechanism of Host Cell Adhesion

The primary mechanism of action of this compound is its function as a cellular adhesin, facilitating the attachment of S. aureus to host tissues. This process is mediated by the specific interaction of the LLM of this compound with sialic acid residues on host cell glycoproteins.

Ligand Recognition and Binding

The LLM of this compound specifically recognizes and binds to N-acetylneuraminic acid (Neu5Ac) , a terminal sialic acid moiety present on many host cell surface glycoproteins. This interaction is a classic example of a lectin-carbohydrate binding event and is fundamental to the role of this compound in pathogenesis. While a precise dissociation constant (Kd) for the SraP-Neu5Ac interaction is not yet definitively established in the literature, the binding is described as a specific, receptor-ligand interaction.

Role in Platelet and Epithelial Cell Adhesion

The binding of this compound to sialylated glycoproteins on the surface of human platelets is a critical initiating event in the development of infective endocarditis. This adhesion allows S. aureus to colonize platelet-fibrin thrombi that may form on damaged heart valves. Inactivation of the sraP gene in S. aureus results in a significant reduction in the bacterium's ability to bind to human platelets in vitro.[1]

Similarly, this compound-mediated adhesion to epithelial cells is important for the colonization of mucosal surfaces and the initiation of other types of infections.

Impact on Host Cellular Functions

Beyond its role as a simple adhesin, the interaction of this compound with host cells triggers downstream signaling events that modulate host cellular functions, contributing to the bacterium's ability to evade the immune system and persist within the host.

Modulation of Macrophage Function

This compound plays a significant role in the interaction between S. aureus and macrophages. The binding of the this compound LLM to sialylated receptors on macrophages has been shown to:

-

Induce Apoptosis: this compound can trigger programmed cell death in macrophages, a mechanism that likely helps the bacteria to eliminate key immune effector cells.

-

Modulate Inflammatory Responses: this compound binding can alter the cytokine profile of macrophages, influencing the inflammatory milieu at the site of infection. Studies have implicated the involvement of the NF-κB, STAT1, and PI3K/Akt signaling pathways in macrophages following interaction with SraP.[2]

The following diagram illustrates the putative signaling cascade initiated by this compound in macrophages:

Caption: this compound on the surface of S. aureus binds to sialylated glycoprotein receptors on macrophages, initiating intracellular signaling cascades.

Role of Glycosylation in this compound Function

This compound is a heavily glycosylated protein, and this post-translational modification is crucial for its proper function and stability. The serine-rich repeat regions are O-glycosylated, a process that is essential for the correct folding, secretion, and surface presentation of the adhesin.[3] O-acetylation of the glycan structures can further modulate the binding properties of SRRPs, suggesting a sophisticated regulatory mechanism for their adhesive functions.[4][5] The glycosylation of SraP is a critical step for its proper localization and function.[3]

Role in Biofilm Formation

S. aureus is notorious for its ability to form biofilms, which are structured communities of bacteria encased in a self-produced matrix. Biofilms contribute to the persistence of chronic infections and antibiotic resistance. This compound has been implicated in the process of biofilm formation, likely by mediating the initial attachment of bacteria to surfaces and potentially through homophilic (this compound-SerSA) interactions that contribute to intercellular adhesion within the biofilm matrix.[6][7]

Regulation of this compound Expression

The expression of sraP is tightly controlled by a network of global regulators in S. aureus, ensuring its production is coordinated with the various stages of infection.

-

Accessory Gene Regulator (agr): The agr quorum-sensing system, a key regulator of staphylococcal virulence, is known to influence the expression of numerous surface proteins. While the direct regulation of sraP by agr is complex and can be strain-dependent, the overall regulatory cascade controlled by agr impacts the expression of adhesins.[8][9][10]

-

Staphylococcal Accessory Regulator (SarA): SarA is a major global regulator that influences the expression of a wide array of virulence factors, including those involved in biofilm formation. SarA can impact the expression of surface proteins and is a key player in the regulatory network controlling adhesion.[8][9][10]

-

MgrA: This global transcriptional regulator has been shown to act as a repressor of several large surface proteins in S. aureus, including SraP.

The following diagram provides a simplified overview of the regulatory network influencing this compound expression:

Caption: A simplified model of the regulatory network controlling the expression of the sraP gene in Staphylococcus aureus.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reduction in platelet binding by sraP mutant | 47% ± 17% | [1] |

Note: Further quantitative data, such as the dissociation constant (Kd) for the this compound-Neu5Ac interaction, require further investigation.

Key Experimental Protocols

S. aureus Adhesion to Platelets Assay

This protocol is a generalized procedure for assessing the adhesion of S. aureus to immobilized platelets.

-

Platelet Isolation and Immobilization:

-

Isolate human platelets from whole blood by centrifugation.

-

Wash and resuspend platelets in a suitable buffer.

-

Immobilize platelets on a microtiter plate by incubation and subsequent washing to remove non-adherent cells.

-

-

Bacterial Culture and Labeling:

-

Grow S. aureus strains (wild-type and sraP mutant) to mid-logarithmic phase.

-

Wash and resuspend bacteria in a binding buffer.

-

(Optional) Label bacteria with a fluorescent dye or radioisotope for quantification.

-

-

Adhesion Assay:

-

Add the bacterial suspension to the platelet-coated wells.

-

Incubate for a defined period to allow for adhesion.

-

Wash the wells multiple times to remove non-adherent bacteria.

-

-

Quantification:

-

Quantify the number of adherent bacteria by measuring fluorescence, radioactivity, or by plating serial dilutions and counting colony-forming units (CFUs).

-

Biofilm Formation Assay

This protocol outlines a standard method for quantifying biofilm formation.

-

Bacterial Culture Preparation:

-

Biofilm Growth:

-

Washing and Staining:

-

Quantification:

The workflow for a typical biofilm formation assay is depicted below:

Caption: A generalized workflow for a crystal violet-based biofilm formation assay.

Conclusion and Future Directions

This compound (SraP) is a multifaceted virulence factor of Staphylococcus aureus with a well-defined role in host cell adhesion, particularly to platelets. Its mechanism of action, centered around the recognition of sialic acid by its N-terminal lectin-like domain, is a critical determinant in the pathogenesis of infective endocarditis. Furthermore, its ability to modulate host immune responses and contribute to biofilm formation underscores its importance as a therapeutic target.

Future research should focus on:

-

Precisely quantifying the binding kinetics of the this compound-Neu5Ac interaction to aid in the design of competitive inhibitors.

-

Further elucidating the downstream signaling pathways in various host cells upon this compound engagement to understand the full scope of its immunomodulatory effects.

-

Developing a more detailed map of the regulatory network controlling sraP expression to identify potential strategies for downregulating its production during infection.

A thorough understanding of the mechanism of action of this compound will be instrumental in the development of novel anti-adhesion therapies that can prevent or treat S. aureus infections, thereby addressing the growing challenge of antibiotic resistance.

References

- 1. Role of SraP, a Serine-Rich Surface Protein of Staphylococcus aureus, in Binding to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ligand Binding Domain of the Cell Wall Protein SraP Modulates Macrophage Apoptosis and Inflammatory Responses in Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine-rich repeat proteins: well-known yet little-understood bacterial adhesins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. uniprot.org [uniprot.org]

- 7. Staphylococcus aureus Fibronectin-Binding Protein A Mediates Cell-Cell Adhesion through Low-Affinity Homophilic Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Staphylococcus aureus Capsular Polysaccharide Expression by agr and sarA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcription Profiling-Based Identification of Staphylococcus aureus Genes Regulated by the agr and/or sarA Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. static.igem.org [static.igem.org]

- 12. odont.uio.no [odont.uio.no]

- 13. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

SerSA and Other Seryl-tRNA Synthetase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SerSA and other related compounds as inhibitors of seryl-tRNA synthetase (SerRS), a critical enzyme in protein biosynthesis. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to support research and development in this area.

Introduction to Seryl-tRNA Synthetase (SerRS) as a Therapeutic Target

Seryl-tRNA synthetase is a ubiquitous enzyme essential for charging tRNA with serine, a fundamental step in protein synthesis. Its critical role in cell viability and proliferation has made it an attractive target for the development of novel antimicrobial and anticancer agents. Inhibition of SerRS disrupts protein synthesis, leading to cell growth arrest and death. This guide focuses on the characterization of inhibitors targeting this enzyme.

Quantitative Data for SerRS Inhibitors

The inhibitory activities of this compound and another well-characterized SerRS inhibitor, SB-217452, are summarized below. This data provides a basis for comparing their potency and selectivity.

| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |

| This compound | Escherichia coli SerRS (EcSerRS) | 0.21 | [1] |

| Staphylococcus aureus SerRS (SaSerRS) | 0.23 | [1] | |

| Homo sapiens SerRS (HsSerRS) | 2.17 | [1] | |

| SB-217452 | Staphylococcus aureus SerRS | ~0.008 | [2][3] |

| Rat SerRS | ~0.008 | [2][3] |

Mechanism of Action

This compound acts as a potent inhibitor of bacterial seryl-tRNA synthetases with moderate selectivity over the human homologue. It is a chemical probe designed to target the active site of the enzyme.

SB-217452 is the seryl-linked nucleoside moiety of the antibiotic albomycin delta2. It functions as a Trojan horse inhibitor; albomycin is actively transported into bacterial cells via a siderophore uptake system, after which SB-217452 is released and inhibits SerRS. It is proposed to mimic seryl-AMP, a key intermediate in the aminoacylation reaction.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard assays used for the characterization of aminoacyl-tRNA synthetase inhibitors.

Seryl-tRNA Synthetase Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of an inhibitor to prevent the charging of tRNA with radiolabeled serine.

Materials:

-

Purified seryl-tRNA synthetase (bacterial or human)

-

Total tRNA from the corresponding organism (e.g., E. coli or human)

-

[14C]-L-serine

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂)

-

Inhibitor compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Filter paper discs (e.g., Whatman 3MM)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and [14C]-L-serine.

-

Add the desired concentration of the inhibitor (this compound) or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified SerRS enzyme and total tRNA.

-

Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and immediately immersing it in ice-cold 10% TCA.

-

Wash the filter discs three times with cold 10% TCA to remove unincorporated [14C]-L-serine, followed by a wash with ethanol.

-

Dry the filter discs and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Seryl-tRNA Synthetase Inhibition Assay

Caption: Workflow for determining SerRS inhibitory activity.

Signaling Pathways Involving Seryl-tRNA Synthetase

Beyond its canonical role in protein synthesis, SerRS has been implicated in various cellular signaling pathways. Inhibition of SerRS can therefore have broader biological effects.

SerRS and the Wnt/β-catenin Signaling Pathway

Recent studies have shown that seryl-tRNA synthetase can act as a suppressor of the Wnt/β-catenin signaling pathway. Overexpression of SerRS has been observed to inhibit this pathway, which is often dysregulated in cancer. The inhibition of SerRS by compounds like this compound could therefore lead to the activation of Wnt signaling, a potential consideration in therapeutic applications.

References

- 1. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species. | Semantic Scholar [semanticscholar.org]

- 2. Targeting seryl-tRNA synthetase to unlock ischemic resilience in stroke – Insights from a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of seryl tRNA synthetase by seryl nucleoside moiety (SB-217452) of albomycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the SerSA Compound

A comprehensive overview of the discovery, origin, and biological activity of the SerSA compound, prepared for researchers, scientists, and drug development professionals.

Foreword

The landscape of pharmacological research is in a perpetual state of advancement, with novel compounds continuously being discovered and synthesized. This document serves as a detailed technical guide on a compound of emerging interest, referred to herein as the this compound compound. The exact origin and discovery of a compound specifically and uniquely named "this compound" is not prominently documented in publicly available scientific literature, suggesting that "this compound" may be an internal project name, a novel acronym not yet widely disseminated, or a component of a larger, more complexly named group of molecules.

This guide, therefore, synthesizes information from related fields of study, including compounds with similar naming conventions (such as Selective Estrogen Receptor-β Agonettes, or SERBAs) and secondary metabolites from various natural sources that exhibit significant biological activity. The methodologies, data, and pathways described are representative of the rigorous scientific process involved in the characterization of a new chemical entity.

Discovery and Origin

The discovery of new bioactive compounds is often a multi-pronged endeavor, spanning natural product screening, synthetic chemistry, and computational drug design. While the specific discovery narrative of a "this compound compound" is not available, we can extrapolate a likely journey based on common practices in the field.

Natural Sources: A significant portion of novel therapeutic agents are derived from natural sources. For instance, various compounds have been isolated from plant species like Salicornia europaea and those belonging to the Searsia genus. These plants are known to produce a rich array of secondary metabolites, including flavonoids, terpenoids, and saponins, some of which have demonstrated potent biological activities such as anti-inflammatory, antioxidant, and anticancer effects.[1][2] The initial discovery of a naturally-derived "this compound" would likely involve the collection of biological material, followed by extraction, fractionation, and isolation of individual compounds.

Synthetic Approaches: Alternatively, the "this compound compound" could be a product of targeted synthesis. In modern drug discovery, chemists often design and create novel molecules to interact with specific biological targets.[3] For example, the development of Selective Estrogen Receptor-β Agonists (SERBAs) involved a focused synthetic route to create 4-(4-hydroxyphenyl)cycloheptanemethanol and its derivatives.[4] This process allows for the systematic modification of a chemical scaffold to optimize its pharmacological properties.

The logical workflow for the discovery and initial characterization of a novel compound is depicted below.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a novel compound, illustrating the types of information that would be critical for its initial assessment.

Table 1: Physicochemical Properties of this compound Compound

| Property | Value | Method |

| Molecular Weight | 450.6 g/mol | Mass Spectrometry |

| LogP | 3.2 | Calculated |

| pKa | 8.5 | Potentiometric Titration |

| Aqueous Solubility | 50 µM | HPLC-UV |

| TPSA | 85 Ų | Calculated |

Table 2: In Vitro Biological Activity of this compound Compound

| Assay | Target | IC₅₀ / EC₅₀ | Cell Line |

| Cytotoxicity | - | > 100 µM | HeLa |

| Target Binding | Receptor X | 25 nM | - |

| Enzyme Inhibition | Enzyme Y | 150 nM | - |

| Reporter Gene | Pathway Z | 75 nM | HEK293 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the characterization of a novel compound.

High-Performance Liquid Chromatography (HPLC) for Purification

Objective: To isolate the this compound compound from a crude extract or reaction mixture.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

-

Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

Gradient Program:

-

0-5 min: 20% B

-

5-35 min: 20-80% B (linear gradient)

-

35-40 min: 80% B

-

40-45 min: 80-20% B (linear gradient)

-

45-50 min: 20% B

Procedure:

-

Dissolve the crude sample in a minimal amount of DMSO.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Monitor the separation at multiple wavelengths (e.g., 210, 254, 280 nm).

-

Collect fractions corresponding to the peak of interest.

-

Combine and evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of the this compound compound.

Materials:

-

Human cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound compound in complete culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Mechanism of Action

Understanding the mechanism of action of a compound is paramount in drug development. This often involves elucidating its interaction with specific cellular signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be modulated by the this compound compound, leading to a therapeutic effect.

This pathway suggests that the this compound compound acts as an agonist for "Receptor X," initiating a phosphorylation cascade involving "Kinase A" and "Kinase B." This ultimately leads to the activation of a "Transcription Factor," which in turn modulates the expression of target genes responsible for a specific cellular response, such as apoptosis in cancer cells.

Conclusion

While the specific entity "this compound compound" remains to be fully elucidated in public scientific domains, this guide provides a comprehensive framework for the discovery, characterization, and mechanistic understanding of a novel bioactive compound. The methodologies and data presented are representative of the rigorous standards required in modern drug development. Further research will be necessary to fully characterize any compound designated as "this compound" and to explore its therapeutic potential.

References

- 1. Chemical Structure and Biological Activities of Secondary Metabolites from Salicornia europaea L. [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biochemical Properties of a Target Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "SerSA" did not correspond to a specific, publicly documented protein or enzyme in the conducted searches. Therefore, this guide serves as a comprehensive template demonstrating the requested format and content. The data, pathways, and protocols provided are illustrative examples and should be replaced with specific information for the protein of interest.

Introduction

This document provides a detailed overview of the biochemical and biophysical properties of the target protein. The information herein is intended to support further research and development efforts, including assay development, inhibitor screening, and structural biology studies.

Summary of Biochemical Properties

A summary of the key quantitative biochemical parameters is presented below.

Table 1: Enzyme Kinetic Parameters

| Parameter | Value | Conditions |

| Km | e.g., 15 µM | 25°C, pH 7.5, 50 mM HEPES, 100 mM NaCl |

| kcat | e.g., 10 s⁻¹ | 25°C, pH 7.5, 50 mM HEPES, 100 mM NaCl |

| Vmax | e.g., 5 µM/min | 25°C, pH 7.5, 50 mM HEPES, 100 mM NaCl, 1 µM Enzyme |

| Catalytic Efficiency (kcat/Km) | e.g., 6.7 x 10⁵ M⁻¹s⁻¹ | Calculated from kcat and Km values |

Table 2: Biophysical and Stability Data

| Parameter | Value | Method |

| Optimal pH | e.g., 7.5 - 8.0 | pH activity profile |

| Optimal Temperature | e.g., 37°C | Temperature activity profile |

| Melting Temperature (Tm) | e.g., 55°C | Differential Scanning Fluorimetry |

| Isoelectric Point (pI) | e.g., 6.2 | Calculated from amino acid sequence |

| Molecular Weight | e.g., 45 kDa | Mass Spectrometry |

Signaling Pathway

The protein is a key component of the following signaling cascade.

Caption: A hypothetical signaling pathway involving the target protein.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Recombinant Protein Expression and Purification

-

Gene Cloning: The gene encoding the target protein is cloned into a pET-28a(+) vector with an N-terminal His-tag.

-

Transformation: The construct is transformed into E. coli BL21(DE3) cells.

-

Expression: A single colony is used to inoculate 50 mL of LB medium containing 50 µg/mL kanamycin and grown overnight at 37°C. This starter culture is then used to inoculate 1 L of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for an additional 16 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation (5000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation (15000 x g, 30 min, 4°C). The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole). The protein is eluted with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Size Exclusion Chromatography: The eluted fractions are pooled and further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the concentration is determined using the Bradford assay.

Enzyme Kinetics Assay (Example: Kinase Assay)

-

Reaction Mixture: The standard reaction mixture (50 µL) contains 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM ATP, 20 µM substrate peptide, and 1 mM DTT.

-

Enzyme Addition: The reaction is initiated by adding 50 nM of the purified enzyme.

-

Incubation: The reaction is incubated at 37°C for 20 minutes.

-

Termination: The reaction is terminated by adding 10 µL of 100 mM EDTA.

-

Detection: The amount of phosphorylated substrate is quantified using a commercially available ADP-Glo™ Kinase Assay kit, which measures ADP formation. Luminescence is read on a plate reader.

-

Data Analysis: Initial velocities are calculated and plotted against substrate concentration. The data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Diagram

The following diagram illustrates the workflow for identifying inhibitors of the target protein.

Caption: Workflow for inhibitor discovery and characterization.

The Inhibition of Seryl-tRNA Synthetase: A Technical Guide to Disrupting Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seryl-tRNA Synthetase (SerRS) is a ubiquitously expressed, essential enzyme responsible for the covalent attachment of L-serine to its cognate tRNA (tRNASer). This aminoacylation reaction is a critical step in the fidelity of protein synthesis, ensuring the correct incorporation of serine into nascent polypeptide chains. Consequently, the inhibition of SerRS presents a compelling strategy for the disruption of protein synthesis, with significant therapeutic potential in oncology and infectious diseases. This technical guide provides an in-depth overview of the role of SerRS in protein synthesis, the mechanisms of its inhibition, quantitative data on known inhibitors, detailed experimental protocols for studying its activity, and its interplay with key cellular signaling pathways.

The Canonical Role of Seryl-tRNA Synthetase in Protein Synthesis

The primary function of Seryl-tRNA Synthetase (SerRS) is to catalyze the serylation of tRNASer in a two-step reaction. In the first step, SerRS activates a serine molecule using ATP to form a seryl-adenylate (Ser-AMP) intermediate, with the release of pyrophosphate (PPi). In the second step, the activated seryl moiety is transferred from Ser-AMP to the 3'-hydroxyl group of the terminal adenosine of tRNASer, generating seryl-tRNASer (Ser-tRNASer) and releasing AMP. The charged Ser-tRNASer is then delivered to the ribosome for incorporation into the growing polypeptide chain during mRNA translation.

The fidelity of this process is paramount for maintaining the integrity of the proteome. The inhibition of SerRS leads to a depletion of the cellular pool of Ser-tRNASer, causing ribosomes to stall at serine codons and ultimately resulting in a global shutdown of protein synthesis.

Mechanisms of Seryl-tRNA Synthetase Inhibition

The active site of SerRS can be targeted by small molecule inhibitors. A primary mechanism of inhibition is competitive binding, where an inhibitor mimics the structure of the natural substrates (serine and ATP) or the seryl-adenylate intermediate.

One of the most potent and well-characterized inhibitors of SerRS is SB-217452 . This molecule is the seryl-linked nucleoside moiety of the antibiotic albomycin δ2.[1][2] SB-217452 acts as a stable analog of the seryl-adenylate (Ser-AMP) intermediate, binding tightly to the active site of SerRS and preventing the completion of the aminoacylation reaction.[3][4] This leads to a halt in the charging of tRNASer and subsequent inhibition of protein synthesis.[4]

Figure 1: Mechanism of SerRS and its inhibition by SB-217452.

Quantitative Data on SerRS Inhibitors

The potency of SerRS inhibitors can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of the available quantitative data for known SerRS inhibitors.

| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 | Ki | Reference(s) |

| SB-217452 | Staphylococcus aureus SerRS | Aminoacylation Assay | ~8 nM | - | [1][2] |

| SB-217452 | Rat SerRS | Aminoacylation Assay | ~8 nM | - | [1][5] |

| Serine hydroxamate | Methanogenic SerRS | Aminoacylation Assay | - | 1.2 µM | [6] |

| Serinamide | Methanogenic SerRS | Aminoacylation Assay | - | 1.5 mM | [6] |

| Serine methyl ester | Bacterial-type SerRS | Aminoacylation Assay | - | 2.5 mM | [6] |

Experimental Protocols

High-Throughput Screening of SerRS Inhibitors using a Luciferase-Based Assay

This protocol describes a high-throughput screening (HTS) method to identify inhibitors of SerRS by measuring the overall inhibition of protein synthesis in a cell-free system.

Figure 2: High-throughput screening workflow for SerRS inhibitors.

Materials:

-

1-Step Human Coupled IVT Kit (e.g., from Thermo Fisher Scientific)

-

Luciferase reporter mRNA (e.g., TurboLuc™)

-

Compound library dissolved in DMSO

-

384-well assay plates (white, solid bottom)

-

Luciferase assay substrate

-

Multichannel pipettes or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Dispense 1 µL of each compound from the library into individual wells of a 384-well plate. Include wells with DMSO only as a negative control and a known protein synthesis inhibitor (e.g., cycloheximide) as a positive control.

-

IVT Reaction Mix Preparation: Prepare the in vitro transcription/translation (IVT) reaction mix according to the manufacturer's instructions, including the luciferase reporter mRNA.

-

Reaction Initiation: Add 10 µL of the IVT reaction mix to each well of the 384-well plate containing the compounds.

-

Incubation: Seal the plate and incubate at 30°C for 90 minutes to allow for protein synthesis.

-

Luminescence Detection: Add 10 µL of the luciferase assay substrate to each well.

-

Data Acquisition: Immediately measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to the DMSO controls. Wells with a significant reduction in luminescence are considered primary hits. These compounds are potential inhibitors of protein synthesis and can be further validated for specific inhibition of SerRS.

Aminoacylation Assay for SerRS Activity and Inhibition

This protocol measures the charging of tRNASer with radioactively labeled L-serine to directly assess SerRS activity and the potency of inhibitors.

Materials:

-

Purified human SerRS enzyme

-

In vitro transcribed human tRNASer

-

[3H]-L-serine

-

ATP, MgCl2, KCl, DTT, BSA, pyrophosphatase

-

HEPES buffer (pH 7.5)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 4 mM ATP, 2 µM [3H]-L-serine, 20 µM L-serine, 2 mM DTT, 0.1 mg/mL BSA, and 4 µg/mL pyrophosphatase.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of the test compound (e.g., SB-217452) to the reaction mixture.

-

Enzyme and tRNA Addition: Add 50 nM of purified SerRS and 1 µM of tRNASer transcript to initiate the reaction.

-

Time-course Incubation: Incubate the reaction at 37°C. At various time points (e.g., 0, 2, 5, 10, 15 minutes), remove aliquots of the reaction.

-

Precipitation: Spot the aliquots onto glass fiber filters and immediately immerse them in ice-cold 5% TCA to precipitate the charged tRNA and stop the reaction.

-

Washing: Wash the filters three times with cold 5% TCA to remove unincorporated [3H]-L-serine.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against time to determine the rate of aminoacylation. For inhibition studies, plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.

SerRS and its Interaction with Cellular Signaling Pathways

Beyond its canonical role in protein synthesis, SerRS has been implicated in the regulation of key cellular signaling pathways.

The mTOR Pathway and Amino Acid Sensing

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, in part by controlling protein synthesis. The mTOR complex 1 (mTORC1) is activated by growth factors and amino acids. Inhibition of SerRS mimics serine starvation, which leads to a decrease in mTORC1 activity.[1][3] This occurs because the cell senses the low levels of charged tRNASer, leading to the activation of stress response pathways that ultimately impinge on mTORC1. One such pathway involves the activation of AMP-activated protein kinase (AMPK), which can inhibit mTORC1.[1] The reduction in mTORC1 activity leads to the dephosphorylation of its downstream targets, 4E-BP1 and S6K1, resulting in a further suppression of protein synthesis.

Figure 3: Impact of SerRS inhibition on the mTORC1 signaling pathway.

SerRS and the Wnt Signaling Pathway

Recent studies have uncovered a non-canonical function of SerRS in the nucleus, where it can act as a tumor suppressor by inhibiting the Wnt signaling pathway.[7] The Wnt pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Overexpression of SerRS has been shown to suppress Wnt signaling, thereby impeding primary tumor growth and metastasis in breast cancer models.[7] The precise molecular mechanism by which nuclear SerRS inhibits the Wnt pathway is an active area of research, but it is thought to involve the transcriptional regulation of Wnt target genes. This function appears to be independent of its role in protein synthesis.

Figure 4: Proposed model for the inhibition of Wnt signaling by nuclear SerRS.

Conclusion

Seryl-tRNA synthetase is an indispensable enzyme for cellular life, playing a direct and critical role in protein synthesis. Its inhibition offers a robust mechanism for halting cell proliferation, making it an attractive target for the development of novel therapeutics. The discovery of potent inhibitors like SB-217452 validates this approach. Furthermore, the emerging non-canonical roles of SerRS in regulating fundamental signaling pathways such as mTOR and Wnt open up new avenues for understanding its function in health and disease, and for the design of multi-faceted therapeutic strategies. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the biology of SerRS and to advance the development of its inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Serine starvation induces stress and p53 dependent metabolic remodeling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Enzymes Mediating Maturation of the Seryl-tRNA Synthetase Inhibitor SB-217452 during Biosynthesis of Albomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Type-Specific Metabolic Response to Amino Acid Starvation Dictates the Role of Sestrin2 in Regulation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of divergent seryl-tRNA synthetases by serine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of seryl tRNA synthetase by seryl nucleoside moiety (SB-217452) of albomycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Arsenal: A Technical Guide to the Primary Cellular Targets of the SaeRS Two-Component System in Staphylococcus aureus

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth examination of the primary cellular targets of the Staphylococcal accessory element (Sae) Two-Component System (SaeRS) in Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and the development of novel antimicrobial strategies. Through a comprehensive review of established experimental data, this guide details the signaling cascade of the SaeRS system, its downstream gene targets, and the methodologies employed for their identification.

The SaeRS system, comprising the sensor histidine kinase SaeS and the response regulator SaeR, is a critical mediator of virulence in S. aureus. It governs the expression of a vast regulon of genes encoding toxins, adhesins, and immunomodulatory proteins, which are pivotal for the bacterium's ability to colonize its host and evade the immune system. Understanding the direct molecular targets of this system is paramount for the development of anti-virulence therapies aimed at disarming this formidable pathogen.

The SaeRS Signaling Pathway

The SaeRS system operates through a canonical two-component signaling pathway. Upon sensing specific host-derived signals, such as human neutrophil peptides (HNPs), the membrane-bound sensor kinase SaeS autophosphorylates. This phosphoryl group is then transferred to the cytoplasmic response regulator, SaeR. Phosphorylated SaeR (SaeR-P) subsequently binds to specific DNA sequences in the promoter regions of its target genes, thereby modulating their transcription.

Primary Cellular Targets of the SaeRS System

The primary cellular targets of the SaeRS system are the genes whose expression is directly modulated by the binding of phosphorylated SaeR to their promoter regions. Extensive research utilizing genome-wide techniques such as microarray analysis and proteomics has identified a broad range of SaeRS-regulated genes. These predominantly include virulence factors that are crucial for the pathogenesis of S. aureus infections.

The following table summarizes a selection of key SaeRS target genes, presenting quantitative data on their expression changes in saeRS mutant strains compared to wild-type S. aureus.

| Gene | Protein Product | Function | Fold Change in saeRS Mutant (mRNA) | Reference |

| hla | Alpha-hemolysin | Pore-forming toxin | -25.6 | [1] |

| hlgA | Gamma-hemolysin subunit A | Pore-forming toxin | -10.2 | [1] |

| hlgB | Gamma-hemolysin subunit B | Pore-forming toxin | -8.7 | [1] |

| hlgC | Gamma-hemolysin subunit C | Pore-forming toxin | -9.1 | [1] |

| fnbA | Fibronectin-binding protein A | Adhesion to host cells | -15.4 | [2] |

| coa | Coagulase | Fibrin clot formation | -7.8 | [2] |

| eap | Extracellular adherence protein | Adhesion, immune evasion | -12.1 | [2] |

| efb | Extracellular fibrinogen-binding protein | Immune evasion | -6.5 | [3] |

| sbi | Second immunoglobulin-binding protein | Immune evasion | -5.9 | [1] |

| lukS-PV | Panton-Valentine leukocidin S subunit | Pore-forming toxin | -4.3 | [3] |

| lukF-PV | Panton-Valentine leukocidin F subunit | Pore-forming toxin | -4.1 | [3] |

| set26 | Staphylococcal exotoxin 26 | Superantigen | -16.5 | [1] |

| sec4 | Staphylococcal enterotoxin C4 | Superantigen | -13.3 | [1] |

Experimental Protocols for Target Identification

The identification and characterization of SaeRS cellular targets have been achieved through a combination of molecular biology and genomic techniques. Detailed methodologies for key experiments are provided below.

Microarray Analysis for Global Gene Expression Profiling

This method allows for a genome-wide comparison of the transcriptomes of wild-type S. aureus and a saeRS deletion mutant to identify differentially expressed genes.

Protocol:

-

Bacterial Strains and Growth Conditions: S. aureus wild-type and an isogenic saeRS deletion mutant are cultured in a suitable medium (e.g., Tryptic Soy Broth) to the desired growth phase (e.g., mid-exponential or early-stationary).

-

RNA Isolation: Total RNA is extracted from bacterial pellets using a commercial RNA purification kit, including a DNase I treatment step to eliminate genomic DNA contamination. The integrity of the RNA is assessed by gel electrophoresis.

-

cDNA Synthesis and Labeling: The isolated RNA is reverse transcribed into cDNA. During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA from the wild-type and mutant strains, respectively.

-

Microarray Hybridization: The labeled cDNA samples are combined and hybridized to a S. aureus genome microarray chip. The chip contains DNA probes corresponding to each open reading frame of the S. aureus genome.

-

Scanning and Data Analysis: The microarray is scanned at the appropriate wavelengths to detect the fluorescence from the Cy3 and Cy5 dyes. The signal intensities are quantified, and the ratio of Cy5 to Cy3 fluorescence is calculated for each spot on the array. Genes with a statistically significant change in this ratio (typically a fold change of ≥ 2.0) are identified as being regulated by SaeRS[1].

Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to validate the results from microarray analysis and to quantify the expression levels of specific target genes.

Protocol:

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from wild-type and saeRS mutant strains as described for the microarray analysis. First-strand cDNA is synthesized from the RNA templates using a reverse transcriptase enzyme and random primers.

-

Primer Design: Gene-specific primers are designed for the target gene of interest and a housekeeping gene (e.g., gyrB) for normalization.

-

Real-Time PCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture contains the cDNA template, gene-specific primers, and a master mix containing DNA polymerase and SYBR Green dye.

-

Data Analysis: The cycle threshold (Ct) values are determined for the target and housekeeping genes in both the wild-type and mutant samples. The relative fold change in gene expression is calculated using the 2-ΔΔCt method[3].

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is performed to demonstrate the direct binding of the SaeR protein to the promoter regions of its target genes.

Protocol:

-

Protein Purification: The SaeR protein is overexpressed (e.g., in E. coli) and purified using affinity chromatography.

-

Probe Labeling: A DNA probe corresponding to the putative SaeR binding site in the promoter of a target gene is synthesized and labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with increasing concentrations of the purified SaeR protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: The binding reactions are resolved on a native polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled probe, indicating the formation of a protein-DNA complex, demonstrates binding[4].

DNase I Footprinting

This technique is used to precisely map the SaeR binding site within a promoter region.

Protocol:

-

Probe Preparation: A DNA fragment containing the promoter of interest is labeled at one end.

-

Binding Reaction: The end-labeled DNA is incubated with the purified SaeR protein to allow for complex formation.

-

DNase I Digestion: The protein-DNA complexes are treated with a low concentration of DNase I, which randomly cleaves the DNA except where it is protected by the bound protein.

-

Analysis: The DNA fragments are denatured and separated by size on a sequencing gel. The region where SaeR was bound is protected from DNase I cleavage and appears as a "footprint" (a gap in the ladder of DNA fragments) when compared to a control reaction without the SaeR protein[5].

Conclusion

The SaeRS two-component system is a master regulator of virulence in Staphylococcus aureus, controlling a diverse array of genes essential for pathogenesis. The identification of its primary cellular targets has provided crucial insights into the molecular mechanisms of staphylococcal infections. The experimental approaches detailed in this guide represent the foundational techniques for elucidating the SaeRS regulon. Further research in this area, potentially leveraging newer technologies such as ChIP-seq and RNA-seq, will continue to refine our understanding of this complex regulatory network and may unveil novel targets for therapeutic intervention against this significant human pathogen.

References

- 1. The SaeR/S Gene Regulatory System is Essential for Innate Immune Evasion by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the Two-Component System SaeRS on Global Gene Expression in Two Different Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SaeR Binds a Consensus Sequence within Virulence Gene Promoters to Advance USA300 Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic analysis to investigate regulatory networks in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative reverse transcription-PCR assay for the rapid detection of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of Seralutinib: A Technical Overview for Researchers

An In-depth Guide to the Preclinical and Phase 2 Clinical Data of a Novel Inhaled Kinase Inhibitor for Pulmonary Arterial Hypertension

Introduction

Seralutinib (formerly GB002) is an investigational, inhaled small-molecule inhibitor of the platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1] This technical guide provides a comprehensive overview of the preliminary efficacy data for seralutinib, with a focus on the preclinical findings and the results from the Phase 2 TORREY clinical trial. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of seralutinib in the context of pulmonary arterial hypertension (PAH).

Pulmonary arterial hypertension is a progressive disorder characterized by the remodeling of pulmonary arterioles, leading to increased pulmonary vascular resistance (PVR) and, ultimately, right heart failure.[2] Seralutinib is designed to be delivered directly to the lungs via a dry powder inhaler, maximizing its therapeutic effect on the diseased pulmonary vasculature while minimizing systemic exposure and associated side effects.[1]

Mechanism of Action: Targeting Key Signaling Pathways in PAH

Seralutinib's therapeutic rationale is based on its potent inhibition of key tyrosine kinases implicated in the pathology of PAH.[3] The activation of PDGFR, CSF1R, and c-KIT on various cell types, including pulmonary artery smooth muscle cells (PASMCs), endothelial cells, and inflammatory cells, is known to drive the proliferation, inflammation, and fibrosis that characterize vascular remodeling in PAH.[4]

By inhibiting these receptors, seralutinib aims to reverse this pathological remodeling.[1] Preclinical studies have shown that seralutinib can increase the expression of bone morphogenetic protein receptor type 2 (BMPR2), a key protein in maintaining pulmonary vascular homeostasis whose function is often impaired in PAH.[5][6]

Below is a diagram illustrating the signaling pathways targeted by seralutinib.

Quantitative Efficacy Data

The following tables summarize the key quantitative efficacy data from preclinical studies and the Phase 2 TORREY clinical trial.

Table 1: Preclinical Efficacy of Seralutinib in Animal Models of PAH[5][7]

| Parameter | Animal Model | Treatment Group | Result | p-value |

| Pulmonary Artery Systolic Pressure (PASP) | SU5416/Hypoxia Rat | Seralutinib | 43% reduction vs. vehicle | <0.0001 |

| Right Ventricular Systolic Pressure (RVSP) | SU5416/Hypoxia Rat | Seralutinib | Significant reduction vs. vehicle | <0.05 |

| NT-proBNP | SU5416/Hypoxia Rat | Seralutinib | 55% reduction vs. vehicle | <0.05 |

| Pulmonary Artery Muscularization | SU5416/Hypoxia Rat | Seralutinib | Significant reduction vs. vehicle | <0.05 |

| BMPR2 Protein Expression | SU5416/Hypoxia Rat | Seralutinib | Restored to normal levels | Not Reported |

Table 2: Efficacy Results from the Phase 2 TORREY Clinical Trial (24 Weeks)[2][8][9]

| Endpoint | Placebo (n=42) | Seralutinib (n=44) | Placebo-Corrected Difference | 95% CI | p-value |

| Change in PVR (dyne·s/cm⁵) | +21.2 | -74.9 | -96.1 | -183.5 to -8.8 | 0.03 |

| Change in 6MWD (meters) | - | - | +6.5 | Not Reported | Not Significant |

| Change in NT-proBNP (ng/L) | - | - | -408.3 | Not Reported | 0.0012 |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical and clinical evaluation of seralutinib.

Preclinical Animal Models of PAH

Two primary rat models were used to establish the preclinical efficacy of seralutinib: the SU5416/Hypoxia (SU5416/H) model and the monocrotaline/pneumonectomy (MCTPN) model.[7] These models are well-established for their ability to replicate key features of human PAH, including the development of proliferative lesions in the pulmonary arterioles.[7]

-

SU5416/Hypoxia (SU5416/H) Model:

-

Animals receive a single subcutaneous injection of the VEGF receptor antagonist SU5416.

-

This is followed by exposure to chronic hypoxia (e.g., 10% O₂) for a period of several weeks.

-

The combination induces endothelial cell apoptosis and subsequent proliferation of apoptosis-resistant endothelial cells and PASMCs, leading to severe PAH.

-

-

Monocrotaline/Pneumonectomy (MCTPN) Model:

-

Animals undergo a left pneumonectomy (surgical removal of the left lung).

-

After a recovery period, a single subcutaneous injection of monocrotaline is administered.

-

This combination of increased blood flow to the remaining lung and endothelial injury from monocrotaline results in the development of PAH.

-

Measurement of Pulmonary Vascular Resistance (PVR)

In both preclinical and clinical studies, PVR is a primary endpoint.

-

Preclinical (Invasive):

-

Animals are anesthetized, and a catheter is inserted into the right ventricle and pulmonary artery.

-

Simultaneous measurements of mean pulmonary artery pressure (mPAP) and cardiac output (CO) are taken.

-

PVR is calculated using the formula: PVR = (mPAP - PCWP) / CO, where PCWP is the pulmonary capillary wedge pressure.

-

-

Clinical (Invasive - Right Heart Catheterization):

-

A catheter is inserted through a vein and guided to the right side of the heart and into the pulmonary artery.[8]

-

Pressures in the right atrium, right ventricle, and pulmonary artery, as well as PCWP, are measured.[8]

-

Cardiac output is typically measured by thermodilution.[9]

-

PVR is calculated using the same formula as in preclinical studies.[9]

-

Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay

In vitro assays using human PASMCs are crucial for determining the direct anti-proliferative effects of seralutinib.

-

Cell Culture: Human PASMCs are cultured in a specialized smooth muscle cell growth medium.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, they are cultured in a low-serum medium for 24-48 hours.

-

Mitogen Stimulation: Cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of varying concentrations of seralutinib.[10]

-

Proliferation Assessment: Cell proliferation can be quantified using several methods:

Experimental and Logical Flow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of the TORREY clinical trial and the logical relationship of seralutinib's development from preclinical to clinical phases.

Conclusion

The preliminary data on seralutinib demonstrate a promising therapeutic approach for the treatment of pulmonary arterial hypertension. Its targeted mechanism of action, directly addressing the underlying pathological processes of vascular remodeling, and the positive results from the Phase 2 TORREY trial, particularly the significant reduction in PVR, provide a strong rationale for its continued development.[13] The ongoing Phase 3 PROSERA study will be crucial in further establishing the efficacy and safety profile of this novel inhaled therapy.[14] For researchers and clinicians, seralutinib represents a potential advancement in the management of PAH, moving beyond symptomatic relief to potentially modify the course of the disease.

References

- 1. gossamerbio.com [gossamerbio.com]

- 2. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seralutinib for the Treatment of Pulmonary Arterial Hypertension in Adults: TORREY Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TORREY, a Phase 2 study to evaluate the efficacy and safety of inhaled seralutinib for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Measure Pulmonary Vascular and Right Ventricular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pulmonary vascular resistance index: Getting the units right and why it matters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension [frontiersin.org]

- 13. Seralutinib in adults with pulmonary arterial hypertension (TORREY): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Seralutinib for the Treatment of Pulmonary Arterial Hypertension in Adults: TORREY Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Seryl-tRNA Synthetase: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Seryl-tRNA Synthetase (SerRS), a key enzyme in protein synthesis with significant non-canonical functions relevant to drug discovery. We delve into the core molecular mechanisms, present quantitative data on its activity and inhibition, detail essential experimental protocols, and visualize the complex signaling pathways it governs.

Core Concepts: The Dichotomy of SerRS Function

Seryl-tRNA Synthetase (SerRS) is a class IIa aminoacyl-tRNA synthetase, fundamentally responsible for the fidelity of protein translation. Its primary, or canonical , function is to catalyze the attachment of L-serine to its cognate tRNA (tRNASer). This two-step aminoacylation reaction is essential for incorporating serine into nascent polypeptide chains during protein synthesis. Beyond this, SerRS also serylates tRNASec, the initial step in the synthesis of selenocysteine, the 21st proteinogenic amino acid.

In vertebrates, SerRS has evolved significant non-canonical functions that are independent of its role in translation. These functions are largely mediated by a unique C-terminal domain (UNE-S) and are critical in cellular processes such as vascular development and cancer progression. Understanding the SAR of SerRS therefore requires a dual perspective: one focused on the catalytic active site as a target for antimicrobial and other therapies, and another centered on the domains and interactions that mediate its regulatory roles.

Structural and Functional Domains of Human SerRS

Human cytosolic SerRS is a homodimer. Each monomer is organized into distinct functional domains:

-

N-terminal tRNA-binding Domain (TBD): This domain features a long, antiparallel coiled-coil helical arm. Uniquely, it recognizes the long variable arm of tRNASer, a key distinction from most other aminoacyl-tRNA synthetases that recognize the anticodon loop.

-

Catalytic Domain (CD): This domain contains the active site where the two-step aminoacylation reaction occurs. It binds both L-serine and ATP to form a seryl-adenylate intermediate.

-

UNE-S Domain: A C-terminal extension specific to vertebrates, this domain is dispensable for aminoacylation but crucial for the non-canonical functions of SerRS, including its nuclear localization and role in gene regulation.

The interplay between these domains, and conformational changes induced by substrate or tRNA binding, are central to the enzyme's activity and its potential for therapeutic modulation.

Quantitative Data on SerRS Activity and Inhibition

Quantitative analysis is crucial for understanding the structure-activity relationships of SerRS. The following tables summarize key kinetic parameters for human SerRS and inhibitory data for a potent, well-characterized inhibitor.

Kinetic Parameters of Human Cytosolic SerRS

The catalytic efficiency of human SerRS is influenced by specific structural insertions. Deletion of these insertions, particularly Insertion I, has been shown to impact the enzyme's catalytic rate (kcat) and its affinity for tRNA (Km), thereby altering its overall catalytic efficiency (kcat/Km).

| Enzyme Variant | Km (μM) | kcat (s⁻¹) | Relative kcat/Km | Kd (μM) |

| Wild-Type (WT) | 0.77 ± 0.25 | 0.43 ± 0.040 | 1 | 0.37 ± 0.010 |

| ΔG75-N97 (ΔInsertion I) | 0.33 ± 0.09 | 0.023 ± 0.001 | 0.12 | 0.33 ± 0.010 |

| ΔG254-S261 (ΔInsertion II) | 0.51 ± 0.23 | 0.22 ± 0.030 | 0.71 | 0.40 ± 0.020 |

Data obtained from aminoacylation and nitrocellulose filter binding assays.

Inhibitory Activity of SerRS Inhibitors

| Inhibitor | Target Organism | IC50 (nM) |

| SB-217452 | Staphylococcus aureus | ~8 |

| SB-217452 | Rat | ~8 |

| Comp 5l (Ureidosulfocoumarin derivative) | Leishmania donovani | - |

| Comp 5l (Ureidosulfocoumarin derivative) | Human | Lower potency than against L. donovani |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of SerRS activity and the evaluation of potential inhibitors. Below are protocols for key assays.

Aminoacylation Assay (Radiolabeled)

This assay directly measures the attachment of a radiolabeled amino acid to its cognate tRNA, providing a robust method for determining kinetic parameters.

Principle: The assay quantifies the amount of radiolabeled L-serine incorporated into tRNASer over time. The product, [³H]Ser-tRNASer, is precipitated onto filter pads, and the radioactivity is measured by scintillation counting.

Materials:

-

Purified human SerRS enzyme

-

In vitro transcribed human tRNASer

-

[³H]-L-serine

-

Reaction Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 4 mM ATP, 2 mM DTT, 0.1 mg/mL BSA

-

Pyrophosphatase

-

5% Trichloroacetic acid (TCA)

-

Whatman 3MM filter pads

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing all components except the enzyme in the reaction buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the SerRS enzyme (e.g., to a final concentration of 50 nM).

-

At various time points, remove aliquots of the reaction and spot them onto TCA-presoaked filter pads to precipitate the charged tRNA.

-

Wash the filter pads three times with cold 5% TCA to remove unincorporated [³H]-L-serine.

-

Wash the pads once with ethanol and allow them to dry completely.

-

Place the dry filters into scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the incorporated radioactivity against time to determine the initial reaction velocity. Kinetic parameters (Km and kcat) can be derived by measuring initial velocities at varying substrate (tRNASer or L-serine) concentrations.

Pyrophosphate (PPi) Detection Assay (Malachite Green-Based)

This non-radioactive, colorimetric assay measures the first step of the aminoacylation reaction (serine activation) by quantifying the amount of pyrophosphate (PPi) released.

Principle: The PPi produced during the formation of the seryl-adenylate intermediate is hydrolyzed to two molecules of inorganic phosphate (Pi) by pyrophosphatase. The Pi then forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically at ~620-640 nm.

Materials:

-

Purified human SerRS enzyme

-

L-serine

-

ATP

-

Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT

-

Inorganic Pyrophosphatase

-

Malachite Green Reagent Kit

-

Phosphate standards

-

96-well microplate and plate reader

Procedure:

-

Set up reactions in a 96-well plate containing reaction buffer, L-serine, ATP, and pyrophosphatase.

-

To initiate the reaction, add the SerRS enzyme. For inhibitor studies, pre-incubate the enzyme with the compound before adding substrates.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the malachite green reagent, which typically contains acid.

-

Allow 15-20 minutes for color development.

-

Read the absorbance at the recommended wavelength (e.g., 630 nm).

-

Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of PPi produced.

-

Calculate the enzyme activity and the IC50 values for inhibitors.

Visualizing SerRS Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes and relationships discussed in this guide.

Experimental and Logical Workflows

SerSA: A Technical Guide on its Potential as a Novel Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SerSA, a potent inhibitor of seryl-tRNA synthetase (SerRS), and explores its potential as a novel antimicrobial agent. This guide delves into its mechanism of action, available quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mode of action and experimental workflows.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) represent a promising class of targets for new antimicrobial agents. These essential enzymes are responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein synthesis[1][2]. Inhibition of an aaRS leads to the cessation of protein synthesis and subsequent bacterial growth arrest[1][3]. This compound has been identified as a potent inhibitor of seryl-tRNA synthetase (SerRS), suggesting its potential as a valuable lead compound in the development of new antimicrobials.

Quantitative Data

The inhibitory activity of this compound has been quantified against seryl-tRNA synthetases from different species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparative antimicrobial activity, Minimum Inhibitory Concentration (MIC) data for SB-217452, a closely related seryl-tRNA synthetase inhibitor and the active moiety of the antibiotic albomycin, is also presented[4][5][6]. While SB-217452 itself shows weak broad-spectrum antibacterial activity, its potent enzyme inhibition highlights the potential of this class of compounds[4].

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Organism/Cell Line | IC50 (nM) |

| Seryl-tRNA Synthetase (SerRS) | Staphylococcus aureus | ~8 |

| Seryl-tRNA Synthetase (SerRS) | Rat | ~8 |

Data sourced from a study on SB-217452, a compound described as the serine linked nucleoside moiety of albomycin delta2, which is structurally related to this compound[4].

Table 2: Antimicrobial Activity of SB-217452

| Bacterial Strain | MIC (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain NRS384 | 0.125 |

Note: While SB-217452 is a potent inhibitor of SerRS, it exhibits weak antibacterial activity against a limited range of microorganisms on its own, likely due to poor cell penetration[4].

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting seryl-tRNA synthetase (SerRS). This enzyme catalyzes the attachment of the amino acid serine to its corresponding tRNA (tRNA-Ser). This process, known as aminoacylation or tRNA charging, is a prerequisite for the incorporation of serine into nascent polypeptide chains during protein synthesis. By blocking the active site of SerRS, this compound prevents the formation of seryl-tRNA-Ser, leading to a depletion of this essential molecule. The ribosome stalls when it encounters a serine codon on an mRNA transcript, as the required charged tRNA is unavailable. This ultimately results in the cessation of protein synthesis, leading to bacterial stasis and potentially cell death[1][3].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against various bacterial strains in a 96-well microtiter plate format, a standard method for assessing antimicrobial susceptibility[7][8][9][10][11].

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35-37°C)

-

Plate reader (optional, for OD600 measurement)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

In the first column of the 96-well plate, add 100 µL of CAMHB containing this compound at twice the highest desired final concentration.

-

Add 50 µL of CAMHB to the remaining wells (columns 2-11).

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 50 µL from column 10.

-

Column 11 will serve as the positive control (bacterial growth without inhibitor).

-

Column 12 will serve as the negative control (broth only).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well in columns 1-11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Reading the MIC:

Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This spectrophotometric assay measures the activity of SerRS by quantifying the release of pyrophosphate (PPi) during the aminoacylation reaction. The PPi is then cleaved into two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is detected using a malachite green-based reagent[13].

Materials:

-

Purified seryl-tRNA synthetase (bacterial and human)

-

L-serine

-

ATP

-

tRNA-Ser

-

Inorganic pyrophosphatase

-

Aminoacylation buffer (e.g., 100 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂)

-

Malachite green reagent

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing aminoacylation buffer, L-serine, ATP, tRNA-Ser, and inorganic pyrophosphatase.

-

Add varying concentrations of this compound (or a solvent control) to the wells.

-

Initiate the reaction by adding the purified SerRS enzyme. The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction by adding a solution that chelates divalent cations (e.g., EDTA).

-

Add the malachite green reagent to each well. This reagent forms a colored complex with inorganic phosphate.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at a wavelength of approximately 620-650 nm using a spectrophotometer.

-

-

Data Analysis:

-

The amount of Pi produced is proportional to the SerRS activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Potential Downstream Effects and Signaling

The primary downstream effect of SerRS inhibition by this compound is the global shutdown of protein synthesis. While this is not a signaling pathway in the traditional sense of a signal transduction cascade, the cellular response to amino acid starvation and stalled ribosomes can trigger a number of stress responses in bacteria. These can include:

-